molecular formula C9H9N3O2 B1417035 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153208-26-4

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1417035
CAS No.: 1153208-26-4
M. Wt: 191.19 g/mol
InChI Key: BOQHZWPFRIWNFX-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a pyrazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable dione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-ethyl-1H-pyrazol-4-yl)methanol
  • 1-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyrazole ring and a pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-7(5-10-11)12-8(13)3-4-9(12)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQHZWPFRIWNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
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1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
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1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
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1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 5
1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Reactant of Route 6
1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

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